(4S,7S)-4,7-Diisopropyl-1,3,2-dioxathiepane 2,2-dioxide

Description

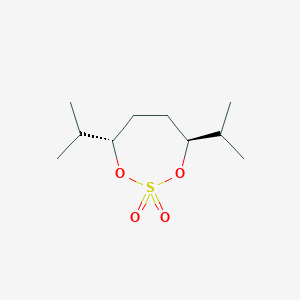

(4S,7S)-4,7-Diisopropyl-1,3,2-dioxathiepane 2,2-dioxide is a chemical compound characterized by its unique structure, which includes a dioxathiepane ring

Properties

CAS No. |

136705-68-5 |

|---|---|

Molecular Formula |

C10H20O4S |

Molecular Weight |

236.33 g/mol |

IUPAC Name |

(4S,7S)-4,7-di(propan-2-yl)-1,3,2-dioxathiepane 2,2-dioxide |

InChI |

InChI=1S/C10H20O4S/c1-7(2)9-5-6-10(8(3)4)14-15(11,12)13-9/h7-10H,5-6H2,1-4H3/t9-,10-/m0/s1 |

InChI Key |

FXHDNQTUZRGZOD-UWVGGRQHSA-N |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@H](OS(=O)(=O)O1)C(C)C |

Canonical SMILES |

CC(C)C1CCC(OS(=O)(=O)O1)C(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of (4S,7S)-4,7-Diisopropyl-1,3,2-dioxathiepane 2,2-dioxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of diisopropyl sulfide with formaldehyde and hydrogen peroxide, which facilitates the formation of the dioxathiepane ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

(4S,7S)-4,7-Diisopropyl-1,3,2-dioxathiepane 2,2-dioxide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the sulfone group back to sulfide under appropriate conditions.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives.

Scientific Research Applications

(4S,7S)-4,7-Diisopropyl-1,3,2-dioxathiepane 2,2-dioxide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (4S,7S)-4,7-Diisopropyl-1,3,2-dioxathiepane 2,2-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include oxidative stress responses, signal transduction, and metabolic processes.

Comparison with Similar Compounds

(4S,7S)-4,7-Diisopropyl-1,3,2-dioxathiepane 2,2-dioxide can be compared with other similar compounds, such as:

(1S,4S,4aS,8aS)-4-Isopropyl-1,6-dimethyl-1,2,3,4,4a,7,8,8a-octahydro-1-naphthalenol: This compound shares structural similarities but differs in its functional groups and applications.

4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine: Another compound with a similar ring structure but different substituents and reactivity.

Biological Activity

(4S,7S)-4,7-Diisopropyl-1,3,2-dioxathiepane 2,2-dioxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound based on available research findings, case studies, and relevant data.

- Molecular Formula : C₆H₁₂O₄S

- Molecular Weight : 180.22 g/mol

- CAS Number : 220224-82-8

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its antibacterial and antifungal properties. The compound's structure suggests potential interactions with biological macromolecules, which may lead to various pharmacological effects.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study focused on the optimization of similar compounds highlighted their effectiveness as dual inhibitors of bacterial DNA gyrase and topoisomerase IV—key enzymes involved in DNA replication and maintenance in bacteria like Escherichia coli and Staphylococcus aureus .

Case Study: Inhibition of DNA Gyrase

A specific case study evaluated a series of dioxathiepane derivatives for their inhibitory effects on DNA gyrase:

- Inhibitory Concentration (IC50) : Compounds demonstrated IC50 values in the low micromolar range against E. coli DNA gyrase.

- Mechanism : The compounds likely interfere with the enzyme's ability to manage DNA supercoiling during replication.

Antifungal Activity

Preliminary studies suggest that dioxathiepane derivatives may also possess antifungal activity. The mechanism appears to involve disruption of fungal cell wall integrity or inhibition of key metabolic pathways.

Data Table: Biological Activity Summary

| Activity Type | Target Organism | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Antibacterial | Escherichia coli | Low micromolar | Inhibition of DNA gyrase and topoisomerase IV |

| Antifungal | Various fungal strains | Not extensively studied | Potential disruption of cell wall integrity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.